7-Methyl-benzothiazole-2-carboxylic acid methyl ester
Overview
Description
7-Methyl-benzothiazole-2-carboxylic acid methyl ester is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and various industrial applications.
Mechanism of Action
Benzothiazoles
are a class of heterocyclic aromatic compounds that contain a benzene ring fused to a thiazole ring . They have been found to exhibit a wide range of biological activities, including anti-tubercular effects . The presence of different substituents on the benzothiazole ring can significantly influence these activities .
Esters
, such as “7-Methyl-benzothiazole-2-carboxylic acid methyl ester”, are known to undergo reactions involving nucleophilic attack . The ester group can be activated towards nucleophilic attack by protonation of the carboxyl oxygen atom, and nucleophilic addition of water then occurs . Transfer of a proton and elimination of alcohol yields the carboxylic acid .
The methyl group in “methyl 7-methyl-1,3-benzothiazole-2-carboxylate” could potentially influence the compound’s lipophilicity, which in turn could affect its absorption, distribution, metabolism, and excretion (ADME) properties .
Biochemical Analysis
Biochemical Properties
. The nature of these interactions is largely dependent on the specific structure of the benzothiazole derivative .
Cellular Effects
The cellular effects of 7-Methyl-benzothiazole-2-carboxylic acid methyl ester are currently unknown. Benzothiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Benzothiazole derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. Benzothiazole derivatives have been reported to have potent and significant pharmacological activities .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. Benzothiazole derivatives have been reported to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Benzothiazole derivatives have been reported to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-understood. Benzothiazole derivatives have been reported to be directed to specific compartments or organelles based on their structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-benzothiazole-2-carboxylic acid methyl ester can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with methyl chloroacetate under basic conditions, followed by cyclization to form the benzothiazole ring . Another approach includes the reaction of 2-aminobenzenethiol with methyl 2-bromoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale reactions using efficient and economical methods. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization are employed to enhance the yield and reduce reaction times . These methods are designed to be scalable and environmentally friendly, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-benzothiazole-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzothiazole derivatives .
Scientific Research Applications
7-Methyl-benzothiazole-2-carboxylic acid methyl ester has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
2-Methylbenzothiazole: A derivative with similar properties but different substitution patterns.
Benzothiazole-2-carboxylic acid: Another derivative with carboxylic acid functionality.
Uniqueness
7-Methyl-benzothiazole-2-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
methyl 7-methyl-1,3-benzothiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-6-4-3-5-7-8(6)14-9(11-7)10(12)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTORFQVHRYQPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(S2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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